molecular formula C21H32O3 B107006 Descarboxymethyl treprostinil CAS No. 101692-02-8

Descarboxymethyl treprostinil

Cat. No.: B107006
CAS No.: 101692-02-8
M. Wt: 332.5 g/mol
InChI Key: UTGPMEMKMRVGNE-HUTLKBDOSA-N
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Description

Descarboxymethyl Treprostinil is a structurally related analog and a significant impurity encountered during the synthesis of Treprostinil, a proven therapy for Pulmonary Arterial Hypertension (PAH) . As a research chemical, it serves as a critical Reference Standard for analytical purposes, enabling the development and validation of methods for the quantification and control of impurities in Treprostinil Active Pharmaceutical Ingredient (API) . This is essential for ensuring the quality, consistency, and safety of pharmaceutical products in accordance with Abbreviated New Drug Application (ANDA) and commercial production requirements . The research value of this compound is intrinsically linked to the mechanism of action of its parent compound. Treprostinil is a synthetic prostacyclin mimetic that acts as a potent vasodilator of pulmonary and systemic arterial beds, an inhibitor of platelet aggregation, and a suppressor of smooth muscle cell proliferation . By studying related compounds like this compound, researchers can gain deeper insights into the structure-activity relationships, metabolic pathways, and stability profile of this important class of therapeutics, ultimately supporting the advancement of robust and reliable pharmaceutical manufacturing processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGPMEMKMRVGNE-HUTLKBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101692-02-8
Record name Descarboxymethyl treprostinil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCARBOXYMETHYL TREPROSTINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q. How can structural differences between descarboxymethyl treprostinil and its parent compound, treprostinil, be experimentally validated?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight, functional groups, and stereochemistry. Compare spectral data with reference standards (e.g., treprostinil’s CAS 101692-01-7 vs. This compound’s CAS 101692-02-8) .
  • Employ HPLC with UV/fluorescence detection to assess purity (>98%) and differentiate retention times, as outlined in pharmacopeial guidelines for related compounds .

Q. What in vitro models are suitable for evaluating this compound’s anti-remodeling effects in pulmonary arterial hypertension (PAH)?

Methodological Answer:

  • Utilize human pulmonary arterial smooth muscle cells (PASMCs) isolated from PAH patients, as demonstrated in PDGF-BB-induced remodeling studies .
  • Measure cAMP levels via ELISA and quantify collagen/fibronectin deposition using Western blotting or immunofluorescence to assess cAMP-dependent pathways .

Q. How should pharmacokinetic (PK) studies be designed to evaluate dose linearity and bioavailability across formulations?

Methodological Answer:

  • Conduct dose-escalation trials in healthy volunteers or PAH patients, collecting plasma samples at steady state. For example, linear regression analysis (R² = 0.796) confirmed dose proportionality in parenteral treprostinil (12.1–125 ng/kg/min) .
  • Compare bioavailability using non-compartmental analysis (e.g., inhaled treprostinil’s absolute bioavailability: 64–72% vs. oral/parenteral routes) .

Advanced Research Questions

Q. How can conflicting data on cAMP-dependent and PPAR-mediated mechanisms of action be reconciled in this compound’s pharmacology?

Methodological Answer:

  • Perform dual-pathway inhibition experiments : Block cAMP generation (e.g., using adenylate cyclase inhibitors) and PPARγ (e.g., siRNA knockdown) in PASMCs. Quantify anti-proliferative effects via BrdU assays to isolate pathway contributions .
  • Use transcriptomic profiling (RNA-seq) to identify downstream targets regulated by each pathway, such as p21(Waf1/Cip1) (cAMP-dependent) or inflammatory mediators (PPAR-dependent) .

Q. What statistical methods adjust for treatment crossover bias in survival analyses of this compound clinical trials?

Methodological Answer:

  • Apply inverse probability of censoring weights (IPCW) and rank-preserving structural failure time (RPSFT) models to account for crossover effects, as demonstrated in the INCREASE trial. These methods reduced mortality risk underestimation by 38–74% .
  • Validate results via sensitivity analyses comparing unadjusted intention-to-treat (ITT) and adjusted hazard ratios (HRs) .

Q. What analytical strategies ensure reproducibility in synthesizing this compound analogs?

Methodological Answer:

  • Follow IUPAC guidelines for compound characterization, including detailed synthesis protocols (e.g., reaction conditions, catalysts) and spectroscopic validation (¹H/¹³C NMR, FTIR) .
  • For novel analogs, provide batch-specific COA (Certificate of Analysis) with purity (>98%), residual solvent data, and stability profiles under ICH conditions .

Key Considerations for Experimental Design

  • Reproducibility : Document synthesis and characterization steps per IUPAC guidelines .
  • Clinical Relevance : Use patient-derived PASMCs for mechanistic studies and validate findings in multicentric trials .
  • Statistical Rigor : Pre-specify endpoints and adjust for confounders (e.g., treatment crossover) using advanced models .

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